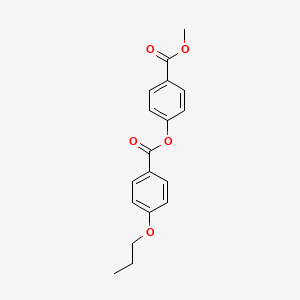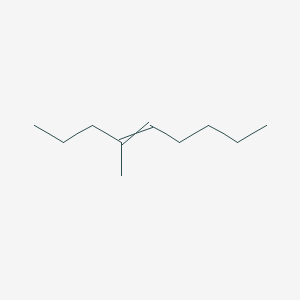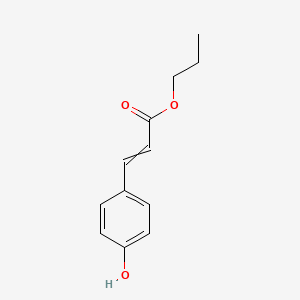![molecular formula C16H17N5O6 B14360324 1-{[6-(4-Azido-2-nitrophenyl)hexanoyl]oxy}pyrrolidine-2,5-dione CAS No. 90266-86-7](/img/structure/B14360324.png)
1-{[6-(4-Azido-2-nitrophenyl)hexanoyl]oxy}pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[6-(4-Azido-2-nitrophenyl)hexanoyl]oxy}pyrrolidine-2,5-dione is a complex organic compound known for its unique structural properties and reactivity. It is characterized by the presence of an azido group, a nitrophenyl group, and a pyrrolidine-2,5-dione moiety. This compound is often used in various scientific research applications due to its ability to undergo specific chemical reactions and its potential utility in different fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[6-(4-Azido-2-nitrophenyl)hexanoyl]oxy}pyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Formation of the Hexanoyl Intermediate: The hexanoyl intermediate is synthesized by reacting hexanoic acid with an appropriate reagent to introduce the azido and nitrophenyl groups.
Coupling with Pyrrolidine-2,5-dione: The hexanoyl intermediate is then coupled with pyrrolidine-2,5-dione under specific reaction conditions, such as the presence of a coupling agent and a suitable solvent, to form the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-{[6-(4-Azido-2-nitrophenyl)hexanoyl]oxy}pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the nitrophenyl group.
Substitution: The azido group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Substitution reactions may involve reagents like sodium azide or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
1-{[6-(4-Azido-2-nitrophenyl)hexanoyl]oxy}pyrrolidine-2,5-dione has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of biological processes and as a tool for labeling and tracking biomolecules.
Medicine: Investigated for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialized materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-{[6-(4-Azido-2-nitrophenyl)hexanoyl]oxy}pyrrolidine-2,5-dione involves its ability to interact with specific molecular targets and pathways. The azido group can form reactive intermediates that participate in various chemical reactions, while the nitrophenyl group can influence the compound’s reactivity and stability. These interactions enable the compound to exert its effects in different applications, such as modifying biomolecules or facilitating chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
Sulfo-SANPAH: A similar compound that contains an amine-reactive N-hydroxysuccinimide ester and a photoactivatable nitrophenyl azide.
ANB-NOS: Another related compound with similar functional groups and reactivity.
Uniqueness
1-{[6-(4-Azido-2-nitrophenyl)hexanoyl]oxy}pyrrolidine-2,5-dione is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its structural features provide distinct advantages in terms of reactivity, stability, and versatility compared to other similar compounds.
Propiedades
Número CAS |
90266-86-7 |
|---|---|
Fórmula molecular |
C16H17N5O6 |
Peso molecular |
375.34 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 6-(4-azido-2-nitrophenyl)hexanoate |
InChI |
InChI=1S/C16H17N5O6/c17-19-18-12-7-6-11(13(10-12)21(25)26)4-2-1-3-5-16(24)27-20-14(22)8-9-15(20)23/h6-7,10H,1-5,8-9H2 |
Clave InChI |
ALQHOODFDRBXSR-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1=O)OC(=O)CCCCCC2=C(C=C(C=C2)N=[N+]=[N-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![S-Propyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14360269.png)



![Phenol, 4-chloro-2-[[(4-hydroxyphenyl)imino]methyl]-](/img/structure/B14360282.png)


![6-[(5-nitro-1H-imidazol-4-yl)sulfanyl]-7H-purin-2-amine](/img/structure/B14360307.png)
![N~1~,N~2~-Bis[(4-methylpiperazin-1-yl)methyl]ethanediamide](/img/structure/B14360309.png)
![1-{4-[(Naphthalen-1-yl)oxy]butyl}-1-oxo-1lambda~5~-azepane](/img/structure/B14360311.png)

![2-[2-(2,4-Dimethoxyphenyl)ethenyl]-3-ethyl-3-methyl-3H-indole](/img/structure/B14360316.png)
